molecular formula C30H41NO B12102547 7-[(E)-2-(6-tert-butyl-4-propan-2-ylidenepyran-2-yl)ethenyl]-3,3,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene

7-[(E)-2-(6-tert-butyl-4-propan-2-ylidenepyran-2-yl)ethenyl]-3,3,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene

Cat. No.: B12102547
M. Wt: 431.7 g/mol
InChI Key: DYDHBYXLNJLECS-ZHACJKMWSA-N
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Description

  • This compound is a complex polycyclic structure with a unique arrangement of fused rings. Let’s break down its name:
    • The prefix “7-[(E)-2-(6-tert-butyl-4-propan-2-ylidenepyran-2-yl)ethenyl]” indicates the substituents on the tricyclic core.
    • The core structure is a tricyclic azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene .
  • The compound’s intricate architecture suggests potential interesting properties and applications.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves multiple steps due to its complexity.
    • Industrial production methods may involve modifications of existing synthetic strategies or novel approaches.
  • Chemical Reactions Analysis

      Oxidation: The compound’s double bonds could undergo oxidative reactions, potentially leading to the formation of epoxides or other oxygenated derivatives.

      Reduction: Reduction of the azatricyclo core could yield saturated analogs.

      Substitution: Substituents on the core may participate in substitution reactions.

      Common Reagents and Conditions: These would depend on the specific reaction. For example, hydrogenation (reduction) might use a metal catalyst (e.g., palladium on carbon) under hydrogen gas.

      Major Products: Without experimental data, we can’t definitively predict major products, but exploring these reactions could reveal valuable derivatives.

  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.

      Biology: Assessing its interactions with biological macromolecules (proteins, nucleic acids) and potential therapeutic applications.

      Medicine: Exploring its pharmacological properties, toxicity, and potential drug development.

      Industry: Considering its use in materials science, catalysis, or as a precursor for other compounds.

  • Mechanism of Action

    • Unfortunately, specific information about its mechanism of action is lacking. we can speculate:
      • It might interact with cellular receptors or enzymes due to its complex structure.
      • Further research is needed to elucidate its targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds: While I don’t have direct information on similar compounds, we can compare it to other polycyclic structures with azatricyclo cores.

      Uniqueness: Its tert-butyl and propan-2-ylidenepyran substituents make it distinct. We’d need to explore databases and literature to find close analogs.

    Remember that this compound’s detailed investigation would require experimental work and access to specialized databases

    Properties

    Molecular Formula

    C30H41NO

    Molecular Weight

    431.7 g/mol

    IUPAC Name

    7-[(E)-2-(6-tert-butyl-4-propan-2-ylidenepyran-2-yl)ethenyl]-3,3,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene

    InChI

    InChI=1S/C30H41NO/c1-20(2)22-16-24(32-26(17-22)28(3,4)5)11-10-21-14-23-18-29(6,7)19-31-13-12-30(8,9)25(15-21)27(23)31/h10-11,14-17H,12-13,18-19H2,1-9H3/b11-10+

    InChI Key

    DYDHBYXLNJLECS-ZHACJKMWSA-N

    Isomeric SMILES

    CC(=C1C=C(OC(=C1)C(C)(C)C)/C=C/C2=CC3=C4C(=C2)C(CCN4CC(C3)(C)C)(C)C)C

    Canonical SMILES

    CC(=C1C=C(OC(=C1)C(C)(C)C)C=CC2=CC3=C4C(=C2)C(CCN4CC(C3)(C)C)(C)C)C

    Origin of Product

    United States

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